![molecular formula C6H5ClN2S B2758752 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine CAS No. 2416235-27-1](/img/structure/B2758752.png)

4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

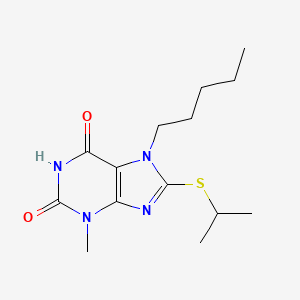

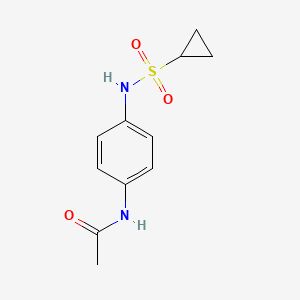

4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H5ClN2S . It is employed as an intermediate for pharmaceuticals .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years due to their wide range of pharmacological effects . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one method used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular structure of 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has an average mass of 172.635 Da and a monoisotopic mass of 171.986191 Da .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light . The course of the Dimroth rearrangement in heterocyclic systems is affected by several factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Applications

4-Chlorothieno[2,3-d]pyrimidines exhibit significant antifungal and antimicrobial activities. They have been evaluated for their effectiveness against various fungal diseases like Rice blast, Sheath blight, and Cucumber powdery mildew, showing preventive effects in pot tests (Konno et al., 1989). Additionally, novel thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, showing promising results against several bacterial strains (Kolisnyk et al., 2015).

Radioprotective and Antitumor Properties

Research has shown that thieno[2,3-d]pyrimidine derivatives, including those derived from 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine, possess notable radioprotective and antitumor properties. Some compounds in this category have demonstrated promising activities in these areas, highlighting their potential in cancer treatment and radiation protection (Alqasoumi et al., 2009).

Synthetic Methods and Chemical Transformations

Various synthetic methods and chemical transformations involving 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine have been explored. These include the efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones and the development of methods for the preparation of 2-chloro-4,6-di(heteroaryl)pyrimidines (Chen et al., 2009), (Strekowski et al., 1990). These studies are crucial for understanding the compound's versatility and potential for various applications in chemistry and pharmacology.

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including those related to 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine, has been conducted. These studies provide insights into the potential applications of these compounds in the fields of medicine and nonlinear optics, particularly focusing on their electronic, linear, and nonlinear optical properties (Hussain et al., 2020).

Wirkmechanismus

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which 4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine belongs, are known to exhibit diverse biological activities . They have been reported to interact with various targets such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinase .

Mode of Action

It is known that thieno[2,3-d]pyrimidines can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Thieno[2,3-d]pyrimidines are known to influence several pathways, including those involving tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and cyclin-dependent kinase .

Result of Action

Thieno[2,3-d]pyrimidines are known to exhibit diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .

Zukünftige Richtungen

Research into pyrimidine derivatives, including 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine, is ongoing due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , as well as the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCEGLBADSSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)

![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)